molecular formula C9H11ClF3NS B591837 (R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride CAS No. 1800240-39-4

(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride

Cat. No. B591837
CAS RN: 1800240-39-4
M. Wt: 257.699
InChI Key: FATBLICFSRIJRR-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride” is a chemical compound with the CAS RN®: 856645-99-3 . It is manufactured by Angene International Limited and is used for testing and research purposes .


Synthesis Analysis

A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na, complementing the established synthesis strategy of trifluoromethyl amines . The method has good functional group tolerance, mild conditions, and uses inexpensive or easy-to-handle materials .


Chemical Reactions Analysis

The trifluoromethylation of secondary amines using CF3SO2Na is a key reaction in the synthesis of "®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride" . Mechanistic probes indicate that the thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .

Scientific Research Applications

Biocatalytic Preparation of Chiral Intermediates

(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride and its derivatives are used in pharmaceutical industries as important intermediates. For instance, (R)-1-[4-(Trifluoromethyl)phenyl]ethanol is utilized as a pharmaceutical intermediate in the creation of chemokine CCR5 antagonists. An efficient bioprocess involving recombinant E. coli cells was developed for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to this compound. This process demonstrated excellent enantioselectivity and is scalable, indicating its potential for industrial applications (Chen et al., 2019). Similarly, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate in selective tetrodotoxin-sensitive blockers, was synthesized efficiently using a bienzyme cascade system with ATA117 (R-ω-transaminase) and ADH (alcohol dehydrogenase), demonstrating the versatility of these compounds in pharmaceutical synthesis (Lu et al., 2022).

Chemical Synthesis & Catalysis

Synthesis and Catalysis

The compound and its analogs are pivotal in the synthesis and catalysis of various pharmaceuticals. For example, the synthesis of NK(1) receptor antagonist aprepitant involved the condensation of N-benzyl ethanolamine with glyoxylic acid, leading to a series of transformations where (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol played a key role (Brands et al., 2003). In another study, chiral synthons like (R)-1phenyl-N-(pyridine-2-yl)ethylidine)ethanamine were used in the synthesis of nickel(II) complexes, which were then applied in the asymmetric transfer hydrogenation of ketones. This showcases the compound's role in catalysis and the synthesis of complex molecules (Kumah et al., 2019).

Safety and Hazards

“®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride” is intended for use in testing and research only . It should not be used as a medical drug, food, or household item . Any use beyond testing and research is not guaranteed .

properties

IUPAC Name

(1R)-1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NS.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATBLICFSRIJRR-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)SC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride

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